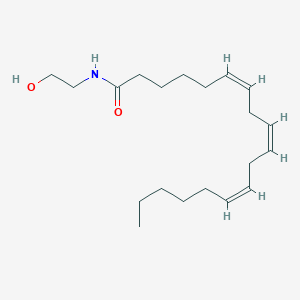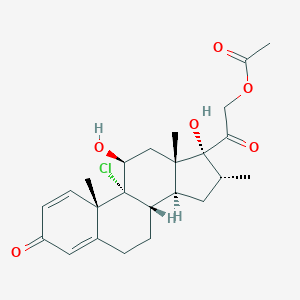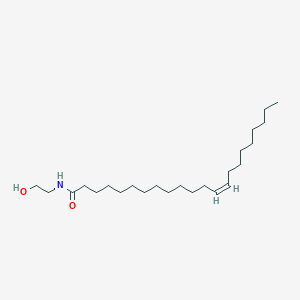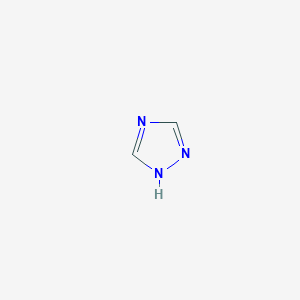
2,8-キノリンジオール
概要
説明
2,8-Quinolinediol (2,8-QD) is a chemical compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a molecular weight of 196.2 g/mol and a melting point of 118-120 °C. 2,8-QD is a cyclic compound composed of two benzene rings and a single oxygen atom. It is soluble in water and has a low solubility in organic solvents. 2,8-QD is used in a variety of scientific research applications, including the synthesis of drugs, the study of biochemical and physiological processes, and the development of lab experiments.
科学的研究の応用
化学分析
2,8-キノリンジオールはキノロン誘導体である . 経験式はC9H7NO2、分子量は161.16である . これは、8-ヒドロキシカルボスチリルまたは8-ヒドロキシキノリン-2(1H)-オンとしても知られている .
生物システムにおける代謝産物
2,8-キノリンジオールは内因性代謝産物である . これは、ウサギにおける8-ヒドロキシキノリン-N-オキシドの代謝産物として報告されている . これは、グラム陰性菌であるシュードモナス・シュツッツェリー(Pseudomonas stutzeri)の培養培地で形成されるキノロンの代謝産物の1つとしても同定されている .
認知機能低下における役割
軽度認知機能低下のある血液透析患者では、血清中の2,8-キノリンジオールのレベルが上昇する . これは、これらの患者における認知機能低下のバイオマーカーとして使用できることを示唆している。
薬物代謝研究における使用
2,8-キノリンジオールは、ラットにおける抗がん剤ドキソルビシンの尿中代謝産物を調べる研究で、基準物質として使用されてきた. この用途により、研究者はドキソルビシンの体内における分解産物を特定し、理解することができる.
β2アドレナリン受容体作動薬の合成
2,8-キノリンジオールは、喘息の治療に使用される2つの強力なβ2アドレナリン受容体作動薬の調製のための出発試薬として使用できる .
牛乳中のUV吸収化合物
2,8-キノリンジオールは、牛乳中の新しいUV吸収化合物(UAC)として検出されており、その構造はHRMSおよび1H、13C、1H×13C NMRを用いて解明された .
作用機序
Target of Action
2,8-Quinolinediol, also known as 8-hydroxycarbostyril, belongs to the class of organic compounds known as quinolones and derivatives It is a useful organic compound for research related to life sciences .
Mode of Action
It is known to be a tautomer of 8-hydroxyquinolin-2(1H)-one , suggesting that it may interact with its targets in a similar manner as other quinolones and derivatives .
Biochemical Pathways
As a quinolone derivative, it may potentially influence pathways involving quinolone moieties .
Pharmacokinetics
It is known to be a useful organic compound for research related to life sciences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,8-Quinolinediol. For instance, it has excellent properties in terms of glass transition temperature, film quality, stability, and carrier mobility . It is also a luminescent material and an excellent electron transporter .
Safety and Hazards
将来の方向性
2,8-Quinolinediol has been adopted to modify reduced graphene oxide (rGO) and prepare an organic molecule electrode (OME) for asymmetric supercapacitors (ASCs) with efficient energy storage . The measurements indicate that the assembled ASC is able to store charge within a wide voltage window of 1.6 V in the 1 M H2SO4 electrolyte and exhibit better energy storage performance . This indicates the potential application of 2,8-Quinolinediol in the field of energy storage .
生化学分析
Biochemical Properties
It is known that 2,8-Quinolinediol interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that 2,8-Quinolinediol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 2,8-Quinolinediol has certain stability and degradation characteristics .
Metabolic Pathways
It is known that 2,8-Quinolinediol interacts with certain enzymes or cofactors .
Transport and Distribution
It is known that 2,8-Quinolinediol interacts with certain transporters or binding proteins .
Subcellular Localization
It is known that 2,8-Quinolinediol may be directed to specific compartments or organelles .
特性
IUPAC Name |
8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZKYYHTWHJHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165650 | |
| Record name | 2,8-Dihydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15450-76-7 | |
| Record name | 8-Hydroxy-1H-quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Dihydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Quinolinediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Dihydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/466PKO4UBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,8-Quinolinediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the discovery of 2,8-quinolinediol in biological systems?
A1: Research has identified 2,8-quinolinediol in the urine of rats fed a diet containing corn []. While the exact metabolic pathway leading to its formation remains unclear, this finding highlights the presence of this compound in biological systems. Further research is necessary to understand the implications of this discovery fully.
Q2: How does the presence of halogens in the 8-hydroxyquinoline ligand affect the anticancer activity of ruthenium(ii)-arene complexes?
A2: Studies have shown that the introduction of halogens, specifically chlorine and bromine, at the 5 and 7 positions of the 2-methyl-8-quinolinol ligand significantly enhances the anticancer activity of ruthenium(ii)-arene complexes []. Complexes containing 5,7-dichloro-2-methyl-8-quinolinol (H-L1) and 5,7-dibromo-2-methyl-8-quinolinol (H-L2) exhibited remarkable cytotoxicity against HeLa cancer cells, surpassing the activity of complexes with unsubstituted or differently substituted ligands. This suggests that the presence and position of halogens play a crucial role in the interaction of these complexes with their biological targets, potentially influencing their cellular uptake, target binding, and mechanism of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














